Rucaparib Phosphate

Catalog No.
S548581
CAS No.
459868-92-9
M.F
C19H21FN3O5P
M. Wt
421.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rucaparib Phosphate

CAS Number

459868-92-9

Product Name

Rucaparib Phosphate

IUPAC Name

6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one;phosphoric acid

Molecular Formula

C19H21FN3O5P

Molecular Weight

421.4 g/mol

InChI

InChI=1S/C19H18FN3O.H3O4P/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;1-5(2,3)4/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);(H3,1,2,3,4)

InChI Key

FCCGJTKEKXUBFZ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

AG14699 (as phosphate salt); AG 14699; AG-14699; AG014447 (as free base); AG-014447; AG 014447; PF01367338; PF-01367338; PF 01367338; Rucaparib; Rubraca;

Canonical SMILES

CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2.OP(=O)(O)O

The exact mass of the compound Rucaparib is 323.14339 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Rucaparib phosphate (CAS 459868-92-9), originally designated as AG-014699, is the liquid-formulation-compatible phosphate salt of the poly(ADP-ribose) polymerase (PARP) inhibitor rucaparib. While the base compound is recognized for its synthetic lethality in BRCA1/2-deficient cancers, the phosphate salt is specifically distinguished by its historical and practical use in liquid formulations and intravenous (IV) delivery models. Exhibiting a PARP1 Ki of 1.4 nM, this salt form provides a reliable, highly processable reference standard in DMSO for in vitro enzymatic assays and intraperitoneal (IP) or IV in vivo dosing, bypassing the formulation complexities associated with the free base or solid-dose-optimized salts .

Generic substitution of "rucaparib" often leads to procurement of the free base or the camsylate salt, which are not interchangeable with the phosphate salt in laboratory or liquid formulation workflows. The free base suffers from poor aqueous solubility, requiring challenging in situ acidification for dosing. Conversely, rucaparib camsylate was exclusively engineered for high-dose solid oral tablet manufacturing, where its non-hygroscopic nature and compressibility allow 45-90% w/w drug loading in dry granulation [1]. Using the camsylate salt in liquid assays introduces a bulky, unnecessary camphorsulfonate counterion that can alter osmolality and solubility kinetics. Rucaparib phosphate is the specific salt required for liquid formulations, IV models, and direct cellular assays where rapid dissolution and established liquid pharmacokinetics are required [2].

Formulation Compatibility: Liquid vs. Solid Dosage Optimization

Salt selection for rucaparib dictates its formulation pathway. Rucaparib phosphate was developed and clinically validated specifically for intravenous (IV) and liquid formulations due to its favorable dissolution profile in aqueous/co-solvent systems. In contrast, patent literature and formulation studies demonstrate that rucaparib camsylate was selected specifically because it overcomes the hygroscopicity issues of other salts during dry granulation, making it highly effective for solid tablets but unnecessary for liquid assays [1].

Evidence DimensionFormulation application suitability
Target Compound DataRucaparib Phosphate (Optimized for liquid/IV formulations; water solubility ~1.2 mg/mL)
Comparator Or BaselineRucaparib Camsylate (Optimized strictly for solid oral tablets; 45-90% w/w dry loading)
Quantified DifferencePhosphate avoids the bulky camsylate counterion, streamlining liquid formulation without dry-granulation excipient constraints.
ConditionsPharmaceutical salt screening for dosage form compatibility.

Buyers developing injectable animal models or liquid-based high-throughput screens must procure the phosphate salt to ensure solvent compatibility and avoid solid-dose engineered counterions.

Pharmacodynamic Rapid Onset in In Vivo Models

For in vivo models requiring precise, rapid systemic exposure, oral dosing introduces significant gastrointestinal absorption variability. Rucaparib phosphate, formulated for IV and IP administration, achieves immediate systemic distribution. Clinical and preclinical pharmacokinetic data show that IV infusion of the phosphate salt achieves up to 98.8% PARP inhibition at the end of infusion (at 4 mg/m2), and IP administration in murine models yields detectable plasma levels within 30 minutes [1].

Evidence DimensionSystemic target engagement timing
Target Compound DataRucaparib Phosphate (Peak plasma at 30 min via IP; >95% PARP inhibition immediately post-IV)
Comparator Or BaselineOral formulations (Delayed absorption and higher peak plasma concentration variability)
Quantified DifferenceRapid, controlled systemic exposure and near-complete immediate target inhibition.
ConditionsIV/IP dosing in murine models and clinical IV cohorts.

Researchers conducting time-sensitive pharmacodynamic studies or xenograft models require the phosphate salt for reliable, rapid-onset IP/IV dosing.

Stock Solution Processability and Enzymatic Potency

In laboratory settings, the processability of the API into stable stock solutions is critical for reproducible assays. Rucaparib phosphate offers excellent solubility in organic solvents, allowing stock preparation at approximately 20 mg/mL in DMSO, which can then be diluted into aqueous buffers (e.g., 0.5 mg/mL in 1:1 DMSO:PBS) without the precipitation risks common to the free base . Once in solution, the phosphate salt demonstrates exceptional potency, inhibiting PARP1 with a Ki of 1.4 nM and reducing PARP1 activity by 97.1% at 1 μM in permeabilized D283Med cells .

Evidence DimensionStock solubility and target affinity
Target Compound DataRucaparib Phosphate (20 mg/mL in DMSO; Ki = 1.4 nM)
Comparator Or BaselineRucaparib Free Base (Lower processability, requires acidification)
Quantified DifferenceDirect DMSO dissolution without acidification, maintaining 97.1% cellular PARP inhibition at 1 μM.
ConditionsIn vitro stock preparation and permeabilized D283Med cell assays.

Ensures workflow efficiency and reproducible dosing in high-throughput screening and cellular DNA repair assays.

Intravenous (IV) and Intraperitoneal (IP) Preclinical Dosing Models

Because rucaparib phosphate is optimized for liquid formulation, it is the standard salt for IP and IV administration in murine xenograft models (e.g., BRCA-mutant breast or ovarian cancer models). It bypasses the GI absorption variability of oral camsylate formulations, ensuring rapid, controlled systemic exposure for time-sensitive synthetic lethality studies [1].

In Vitro PARP Inhibition and DNA Repair Assays

Rucaparib phosphate (historically AG-014699) serves as the definitive reference standard for cellular assays measuring PARP1/2/3 inhibition. Its ability to be processed into stable 20 mg/mL DMSO stock solutions allows for highly reproducible dosing in permeabilized cell assays, ensuring maximum target engagement (e.g., >97% PARP1 inhibition at 1 μM) without the osmolality interference of bulky solid-dose counterions .

Liquid Formulation Development and Co-Solvent Screening

For pharmaceutical developers exploring alternative delivery routes (e.g., injectables, liquid suspensions) rather than solid oral tablets, the phosphate salt provides the necessary baseline for aqueous and co-solvent compatibility. It avoids the dry-granulation-specific properties of the camsylate salt, making it the direct choice for liquid matrix compatibility testing [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

6

Exact Mass

421.12028594 Da

Monoisotopic Mass

421.12028594 Da

Heavy Atom Count

29

Appearance

Light yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H3M9955244

Pharmacology

Rucaparib Phosphate is the phosphate salt form of rucaparib, an orally bioavailable tricyclic indole and inhibitor of poly(ADP-ribose) polymerases (PARPs) 1 (PARP1), 2 (PARP2) and 3 (PARP3), with potential chemo/radiosensitizing and antineoplastic activities. Upon administration, rucaparib selectively binds to PARP1, 2 and 3 and inhibits PARP-mediated DNA repair. This enhances the accumulation of DNA strand breaks, promotes genomic instability and induces cell cycle arrest and apoptosis. This may enhance the cytotoxicity of DNA-damaging agents and reverse tumor cell resistance to chemotherapy and radiation therapy. PARPs are enzymes activated by single-strand DNA breaks that catalyze the post-translational ADP-ribosylation of nuclear proteins, which induces signaling and the recruitment of other proteins to repair damaged DNA. The PARP-mediated repair pathway plays a key role in DNA repair and is dysregulated in a variety of cancer cell types.

MeSH Pharmacological Classification

Poly(ADP-ribose) Polymerase Inhibitors

KEGG Target based Classification of Drugs

Enzymes
Transferases (EC2)
Pentosyltransferases [EC:2.4.2.-]
PARP3 [HSA:10039] [KO:K10798]

Wikipedia

Rucaparib phosphate

Dates

Last modified: 08-15-2023
1: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548767/ PubMed PMID: 31644076.
2: Pearre DC, Tewari KS. Targeted treatment of advanced ovarian cancer: spotlight on rucaparib. Ther Clin Risk Manag. 2018 Nov 2;14:2189-2201. doi: 10.2147/TCRM.S149248. eCollection 2018. Review. PubMed PMID: 30464492; PubMed Central PMCID: PMC6223341.
3: Cosgrove CM, O'Malley DM. How safe is rucaparib in ovarian cancer? Expert Opin Drug Saf. 2018 Dec;17(12):1249-1255. doi: 10.1080/14740338.2018.1550067. Epub 2018 Dec 11. Review. PubMed PMID: 30449210.
4: Dal Molin GZ, Westin SN, Coleman RL. Rucaparib in ovarian cancer: extending the use of PARP inhibitors in the recurrent disease. Future Oncol. 2018 Dec;14(30):3101-3110. doi: 10.2217/fon-2018-0215. Epub 2018 Aug 14. Review. PubMed PMID: 30105925; PubMed Central PMCID: PMC6331693.
5: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK500908/ PubMed PMID: 29999967.
6: Dal Molin GZ, Omatsu K, Sood AK, Coleman RL. Rucaparib in ovarian cancer: an update on safety, efficacy and place in therapy. Ther Adv Med Oncol. 2018 Jun 22;10:1758835918778483. doi: 10.1177/1758835918778483. eCollection 2018. Review. PubMed PMID: 29977351; PubMed Central PMCID: PMC6024342.
7: Colombo I, Lheureux S, Oza AM. Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer. Drug Des Devel Ther. 2018 Mar 21;12:605-617. doi: 10.2147/DDDT.S130809. eCollection 2018. Review. PubMed PMID: 29606854; PubMed Central PMCID: PMC5868608.
8: Musella A, Bardhi E, Marchetti C, Vertechy L, Santangelo G, Sassu C, Tomao F, Rech F, D'Amelio R, Monti M, Palaia I, Muzii L, Benedetti Panici P. Rucaparib: An emerging parp inhibitor for treatment of recurrent ovarian cancer. Cancer Treat Rev. 2018 May;66:7-14. doi: 10.1016/j.ctrv.2018.03.004. Epub 2018 Mar 23. Review. PubMed PMID: 29605737.
9: Mariappan L, Jiang XY, Jackson J, Drew Y. Emerging treatment options for ovarian cancer: focus on rucaparib. Int J Womens Health. 2017 Dec 15;9:913-924. doi: 10.2147/IJWH.S151194. eCollection 2017. Review. PubMed PMID: 29290694; PubMed Central PMCID: PMC5735986.
10: Moore DC, Ringley JT, Patel J. Rucaparib: A Poly(ADP-Ribose) Polymerase Inhibitor for BRCA-Mutated Relapsed Ovarian Cancer. J Pharm Pract. 2019 Apr;32(2):219-224. doi: 10.1177/0897190017743131. Epub 2017 Nov 22. Review. PubMed PMID: 29166829.
11: Dockery LE, Gunderson CC, Moore KN. Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer. Onco Targets Ther. 2017 Jun 19;10:3029-3037. doi: 10.2147/OTT.S114714. eCollection 2017. Review. PubMed PMID: 28790837; PubMed Central PMCID: PMC5488752.
12: Syed YY. Rucaparib: First Global Approval. Drugs. 2017 Apr;77(5):585-592. doi: 10.1007/s40265-017-0716-2. Review. PubMed PMID: 28247266.
13: Jenner ZB, Sood AK, Coleman RL. Evaluation of rucaparib and companion diagnostics in the PARP inhibitor landscape for recurrent ovarian cancer therapy. Future Oncol. 2016 Jun;12(12):1439-56. doi: 10.2217/fon-2016-0002. Epub 2016 Apr 18. Review. PubMed PMID: 27087632; PubMed Central PMCID: PMC4976841.

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